molecular formula C13H8ClN3O4S B595442 6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227266-88-7

6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B595442
CAS No.: 1227266-88-7
M. Wt: 337.734
InChI Key: IUUOWBWOXCGPER-UHFFFAOYSA-N
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Description

“6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound that contains several functional groups, including a nitro group (-NO2), a chloro group (-Cl), a phenylsulfonyl group (-PhSO2-), and a pyrrolo[2,3-b]pyridine ring system .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolo[2,3-b]pyridine ring system, followed by the introduction of the nitro, chloro, and phenylsulfonyl groups . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[2,3-b]pyridine ring system, with the nitro, chloro, and phenylsulfonyl groups attached at the 4, 6, and 1 positions, respectively .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitro, chloro, and phenylsulfonyl groups. For example, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The chloro group could potentially undergo substitution reactions with suitable nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the nitro, chloro, and phenylsulfonyl groups. For example, the presence of these groups could influence the compound’s solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be investigated for potential use in pharmaceuticals or materials science .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloro-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-12-8-11(17(18)19)10-6-7-16(13(10)15-12)22(20,21)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUOWBWOXCGPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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